molecular formula C16H18N4O2 B2605316 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one CAS No. 2194847-41-9

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one

Cat. No.: B2605316
CAS No.: 2194847-41-9
M. Wt: 298.346
InChI Key: BUYAQWXITVEPRH-UHFFFAOYSA-N
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Description

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a synthetic organic compound that features a pyrazine ring, an azetidine ring, and an o-tolyloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazine ring: Starting from simple precursors like ethylenediamine and glyoxal.

    Azetidine ring formation: This could involve cyclization reactions using appropriate amines and halogenated compounds.

    Attachment of the o-tolyloxy group: This step might involve etherification reactions using o-tolyl alcohol and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Pyridin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one
  • 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(m-tolyloxy)ethan-1-one

Uniqueness

The uniqueness of 1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(o-tolyloxy)ethan-1-one lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)22-11-16(21)20-9-13(10-20)19-15-8-17-6-7-18-15/h2-8,13H,9-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYAQWXITVEPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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